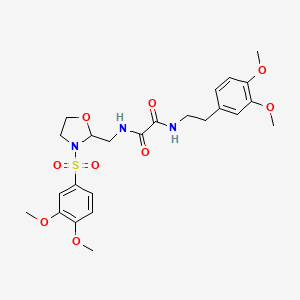

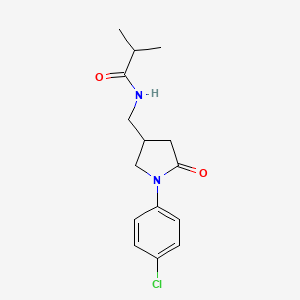

![molecular formula C7H10O B2682602 5-Oxaspiro[3.4]oct-7-ene CAS No. 2361969-73-3](/img/structure/B2682602.png)

5-Oxaspiro[3.4]oct-7-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for a related compound, methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate, is1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical form of a related compound, methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate, is liquid . Its molecular weight is 168.19 .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery

- 5-Oxaspiro[3.4]oct-7-ene derivatives, particularly thia/oxa-azaspiro[3.4]octanes, are synthesized for potential use in drug discovery. These novel spirocycles are structurally diverse modules that offer multifunctionality in the development of new drugs (Li, Rogers-Evans, & Carreira, 2013).

Peptide Synthesis

- Compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, derived from 5-Oxaspiro[3.4]oct-7-ene, have been utilized in peptide synthesis. They act as novel dipeptide synthons for constructing complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Ethers Synthesis

- Spirocyclic ethers like 1-oxaspiro[4.5]dec-6-ene and 1-oxaspiro[5.5]undec-7-ene, related to 5-Oxaspiro[3.4]oct-7-ene, have been synthesized using Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations. This method has been applied to the total synthesis of theaspirane and theaspirone (Young, Jung, & Cheng, 2000).

Heterobicyclic Compounds Development

- Gold-catalyzed double cyclization of 1,5-enynes has been used to create heterobicyclic compounds, including oxaspiro[5.4]decene and oxaspiro[5.5]undecene, which are structurally related to 5-Oxaspiro[3.4]oct-7-ene. This method is efficient for the diastereospecific synthesis of heterobicyclic compounds (Zhang & Kozmin, 2005).

Enzymatic Detoxification Studies

- The 1-oxaspiro[2.5]octane moiety, related to 5-Oxaspiro[3.4]oct-7-ene, has been studied for its reactivity with yeast epoxide hydrolase. The enzyme shows a preference for O-axial C3 epimers, illustrating its potential in enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).

Cyclooxygenase Inhibition

- Compounds structurally related to 5-Oxaspiro[3.4]oct-7-ene, such as diarylspiro[3.4]oct-enes, have been synthesized and shown to be potent inhibitors of inducible cyclooxygenase (COX-2), with potential applications in anti-inflammatory treatments (Reitz et al., 1995).

Fungicidal Activity

- Certain derivatives of 1-oxaspiro[4.5]dec/non-3-en-3-yl, related to 5-Oxaspiro[3.4]oct-7-ene, have demonstrated significant fungicidal activities against plant pathogens, offering a potential avenue for agricultural pest control (Tang, Guan, Zhao, Jiang, Wang, & Zhou, 2017).

Crystal Structure Analysis

- Crystal structure analysis of compounds derived from 1-oxaspiro[4.5]dec-3-en-4-one, which is structurally similar to 5-Oxaspiro[3.4]oct-7-ene, has been conducted to understand their molecular configuration, aiding in the development of more effective chemical compounds (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

5-oxaspiro[3.4]oct-7-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-7(4-1)5-2-6-8-7/h2,5H,1,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNYTPUMLGKPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C=CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[3.4]oct-7-ene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

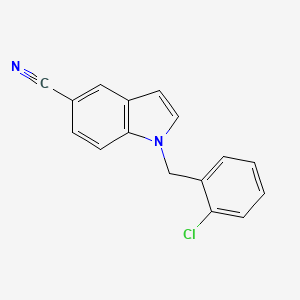

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2682523.png)

![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2682524.png)

![N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2682529.png)

![1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2682536.png)

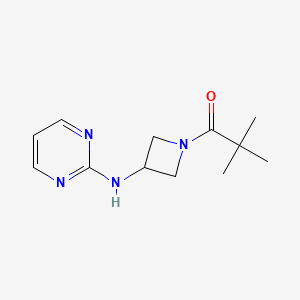

![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)

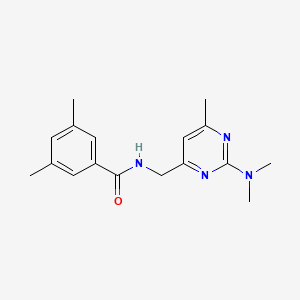

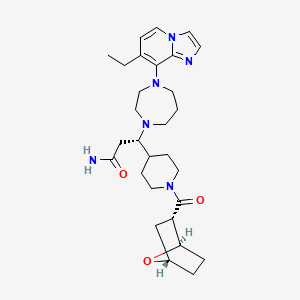

![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2682541.png)